molecular formula C19H21NO4 B2649369 (E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide CAS No. 2035004-77-2

(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide

Cat. No. B2649369
CAS RN: 2035004-77-2
M. Wt: 327.38
InChI Key: CKTHMSDSZWJDCR-QPJJXVBHSA-N
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Description

(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mitigating Toxic Compounds in Food

One significant application of scientific research on compounds related to "(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide" involves efforts to mitigate toxic substances like acrylamide and furans in food products. Acrylamide and furanic compounds, which include furan and 5-hydroxymethylfurfural (HMF), are recognized for their formation in various heat-treated commercial foods. Given their toxic nature and potential carcinogenicity, substantial research has focused on understanding their formation mechanisms, toxicity, and detection methods. This research has led to the development of industrial-level interventions aimed at reducing the levels of these compounds in foods, thereby minimizing consumer intake. Techniques such as the use of asparaginase, reduction of thermal input (e.g., low-temperature long-time dehydration, dielectric heating), and vacuum treatment for the removal of already formed compounds are among the strategies explored for this purpose (Anese, Manzocco, Calligaris, & Nicoli, 2013).

Chemical Synthesis and Structural Analysis

Crystal Structures and Synthesis Efforts

Research into compounds with structural similarities to "(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide" also encompasses efforts towards the total synthesis of complex molecules. For example, studies on the crystal structures of 1,2,3,4-tetrahydronaphthalenes obtained during synthesis attempts offer insights into the configurations and conformations of these molecules, contributing to the broader understanding of their chemical properties and potential applications (Kaiser, Weil, Gärtner, & Enev, 2023).

Enzymatic Reduction in Organic Synthesis

Enantioselective Ene-Reduction by Fungi

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi represents another area of research. This process, which involves the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its reduction to (R)-2-cyano-3-(furan-2-yl)propanamide, showcases the potential of using microorganisms for the synthesis of compounds with significant stereochemical and functional diversity. The absolute configuration of the resulting compounds is determined using advanced computational techniques, highlighting the integration of biotechnology and computational chemistry in modern organic synthesis (Jimenez et al., 2019).

Cyclization Reactions in Organic Chemistry

Intramolecular Cyclization Processes

The study of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which undergo intramolecular cyclization to form various dihydrothiopyrano[3,4-b]furans, exemplifies the role of cyclization reactions in the synthesis of heterocyclic compounds. These reactions, pivotal in organic synthesis, offer pathways to complex molecular structures with potential applications in pharmaceuticals and materials science (Pevzner, 2021).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-16-5-6-17-15(11-16)3-2-9-19(17,22)13-20-18(21)7-4-14-8-10-24-12-14/h4-8,10-12,22H,2-3,9,13H2,1H3,(H,20,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTHMSDSZWJDCR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide

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